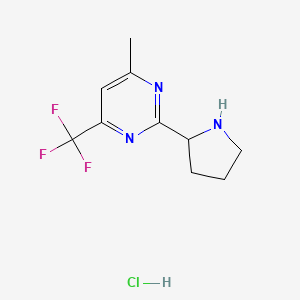

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Vue d'ensemble

Description

The compound “4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The naming of the compound suggests it has a pyrrolidin-2-yl group and a methyl group attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various groups (methyl, pyrrolidin-2-yl, and trifluoromethyl) attached at the 2, 4, and 6 positions of the ring . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and pyrrolidin-2-yl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Application in Plant Growth

- A study by Pivazyan et al. (2019) explored the synthesis of derivatives of a similar pyrimidine compound for biological applications. They found that these compounds exhibited significant plant growth stimulating effects (Pivazyan et al., 2019).

Antimalarial Activity

- Chavchich et al. (2016) investigated trifluoromethyl-substituted pyrimidine analogues for malaria treatment and prevention. They identified JPC-3210 as a lead compound due to its superior in vitro antimalarial activity against drug-resistant Plasmodium falciparum strains (Chavchich et al., 2016).

Use in Nonlinear Optics and Pharmacology

- Hussain et al. (2020) studied thiopyrimidine derivatives, noting their importance in nonlinear optics (NLO) and pharmacology due to their structural properties (Hussain et al., 2020).

Synthesis of Trifluoromethylated Analogues

- Sukach et al. (2015) conducted a study on the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showing potential for the development of novel compounds (Sukach et al., 2015).

Development of Novel Antifolates

- Liu et al. (2015) synthesized a series of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates, targeting thymidylate and purine nucleotide biosynthesis for antitumor activity (Liu et al., 2015).

Orientations Futures

The study of novel pyrimidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities exhibited by these compounds . Future research could involve investigating the biological activity of this compound, or using it as a starting point for the synthesis of new compounds.

Propriétés

IUPAC Name |

4-methyl-2-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.ClH/c1-6-5-8(10(11,12)13)16-9(15-6)7-3-2-4-14-7;/h5,7,14H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBDSXZCNOTEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCN2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)

![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)